molecular formula C7H6FNO B1330271 N-(4-Fluorophenyl)formamide CAS No. 459-25-6

N-(4-Fluorophenyl)formamide

Cat. No.: B1330271
CAS No.: 459-25-6
M. Wt: 139.13 g/mol
InChI Key: BUPDLPLGFRDHSJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)formamide is an organic compound with the molecular formula C7H6FNO It is a formamide derivative where the formyl group is attached to a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Fluorophenyl)formamide can be synthesized through the formylation of 4-fluoroaniline. One common method involves the reaction of 4-fluoroaniline with formic acid in the presence of a catalyst. Another approach is the reductive formylation of 4-fluoroaniline using carbon dioxide and sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the preparation of formamide derivatives under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)formamide undergoes various chemical reactions, including:

    Reduction: It can be reduced to the corresponding amine.

    Substitution: The formyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

    Reduction: 4-Fluoroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Fluorobenzoic acid.

Scientific Research Applications

N-(4-Fluorophenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)formamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze formylation or defluorination reactions. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    N-Phenylformamide: Lacks the fluorine substituent, resulting in different reactivity and properties.

    N-(4-Chlorophenyl)formamide: Contains a chlorine substituent instead of fluorine, affecting its chemical behavior.

    N-(4-Bromophenyl)formamide: Contains a bromine substituent, leading to variations in reactivity and applications.

Uniqueness: N-(4-Fluorophenyl)formamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(4-fluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDLPLGFRDHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285115
Record name N-(4-Fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-25-6
Record name 459-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROFORMANILIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Was prepared according to Example 2 from 4-fluoroaniline and formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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